8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
8-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (herein referred to as “Compound A”) is a heterocyclic compound that is a member of the triazaspirodecane family. Compound A has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.
Scientific Research Applications
Compound A has been studied for its potential applications in medicinal chemistry and drug discovery. It has been evaluated for its ability to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Compound A has also been studied for its ability to inhibit the enzyme cytochrome P450 2D6, which is involved in the metabolism of certain drugs. Additionally, Compound A has been evaluated for its ability to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of folate.
Mechanism of Action
Compound A is believed to act as an inhibitor of acetylcholinesterase, cytochrome P450 2D6, and dihydrofolate reductase through a mechanism of competitive inhibition. In this type of inhibition, Compound A binds to the active site of the enzyme and competes with the substrate for the same binding site. This binding prevents the substrate from binding to the enzyme and thus inhibits the enzyme’s activity.
Biochemical and Physiological Effects
Compound A has been studied for its ability to inhibit acetylcholinesterase, cytochrome P450 2D6, and dihydrofolate reductase. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can affect memory, learning, and cognition. Inhibition of cytochrome P450 2D6 can lead to altered metabolism of certain drugs and can lead to drug-drug interactions. Inhibition of dihydrofolate reductase can lead to decreased levels of folate, which can lead to anemia.
Advantages and Limitations for Lab Experiments
The synthesis of Compound A is relatively straightforward and can be carried out in a laboratory setting. Additionally, the compound has been evaluated for its ability to inhibit several enzymes, making it a useful tool for studying enzyme inhibition. However, due to its low solubility, Compound A may be difficult to work with in some experiments.
Future Directions
Compound A has potential applications in medicinal chemistry and drug discovery. Further research could be conducted to evaluate the compound’s ability to inhibit other enzymes. Additionally, studies could be conducted to evaluate the potential therapeutic effects of Compound A in animal models of disease. Finally, the compound could be evaluated for its potential to act as a drug delivery agent for other therapeutic compounds.
Synthesis Methods
Compound A can be synthesized using a two-step process involving the reaction of 3-chlorobenzoyl chloride with 3-methylphenyl-1,4,8-triazaspiro[4.5]decane and subsequent cyclization. In the first step, 3-chlorobenzoyl chloride is reacted with 3-methylphenyl-1,4,8-triazaspiro[4.5]decane in the presence of a base such as triethylamine in dichloromethane at room temperature. The reaction of the two components results in the formation of the intermediate 3-(3-chlorobenzoyl)-3-methylphenyl-1,4,8-triazaspiro[4.5]decane. In the second step, the intermediate is cyclized using a base such as potassium tert-butoxide in acetonitrile at room temperature to yield Compound A.
properties
IUPAC Name |
8-(3-chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-14-4-2-5-15(12-14)18-19(26)24-21(23-18)8-10-25(11-9-21)20(27)16-6-3-7-17(22)13-16/h2-7,12-13H,8-11H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVWRPIOJYOSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-Chlorobenzoyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
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